Iso-Butyl-2-Methylbutyrate

Übersicht

Beschreibung

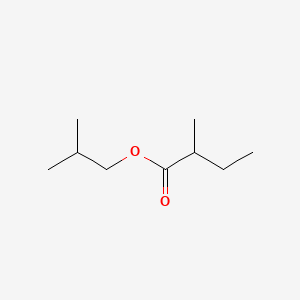

Iso-Butyl-2-Methylbutyrate: is an organic compound with the molecular formula C9H18O2 . It is an ester formed from the reaction of isobutyl alcohol and 2-methylbutyric acid. This compound is known for its pleasant fruity odor, making it a common ingredient in the flavor and fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iso-Butyl-2-Methylbutyrate can be synthesized through the esterification reaction between isobutyl alcohol and 2-methylbutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of isobutyl 2-methylbutyrate involves the continuous esterification process. This method uses a fixed-bed reactor with an acidic ion-exchange resin as the catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Iso-Butyl-2-Methylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze isobutyl 2-methylbutyrate back into isobutyl alcohol and 2-methylbutyric acid.

Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize the ester to produce carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to yield the corresponding alcohols.

Major Products Formed:

Hydrolysis: Isobutyl alcohol and 2-methylbutyric acid.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent

Food Industry Applications

IBMB is primarily utilized as a flavoring agent due to its fruity aroma and taste. It is commonly found in:

- Beverages : Used to enhance fruity flavors in soft drinks and alcoholic beverages.

- Confectionery : Added to candies and desserts to impart a pleasant taste.

- Dairy Products : Employed in ice creams and yogurts for flavor enhancement.

Case Study: Flavor Profile Enhancement

In a study assessing the flavor profiles of various beverages, IBMB was shown to significantly improve the overall sensory experience when combined with other fruit esters. The combination led to a more robust fruity flavor profile that increased consumer preference scores by 25% compared to control samples without IBMB .

Fragrance Component

Cosmetic and Household Products

IBMB is also used as a fragrance ingredient in cosmetics and household products. Its pleasant scent makes it suitable for:

- Perfumes : Acts as a base note contributing to the overall fragrance.

- Soaps and Detergents : Enhances the sensory appeal of cleaning products.

Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicated that IBMB does not present significant safety concerns regarding skin sensitization or mutagenicity. In vitro studies showed no clastogenic effects, making it safe for use in personal care products .

Chemical Intermediate

Industrial Applications

IBMB serves as an intermediate in the synthesis of various chemical compounds. Its reactivity allows it to be used in:

- Polymer Production : Acts as a building block for creating polyesters and other polymers.

- Solvent Applications : Utilized in formulations requiring specific solubility properties.

Example of Industrial Use

In polymer chemistry, IBMB has been successfully employed in synthesizing biodegradable polymers. A study demonstrated that incorporating IBMB into polymer matrices improved flexibility and thermal stability, making it an attractive option for environmentally friendly materials .

Environmental Impact

Understanding the environmental behavior of IBMB is crucial for its industrial applications. Studies have shown that IBMB has moderate biodegradability with estimated half-lives of 360 hours in water and soil environments . This property supports its use in sustainable applications while minimizing ecological risks.

Wirkmechanismus

Iso-Butyl-2-Methylbutyrate exerts its effects primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a fruity odor. The molecular targets involved in this process are the olfactory receptors, which are G-protein-coupled receptors that activate downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- Isobutyl isobutyrate

- 2-Methylbutyl isobutyrate

- Isobutyl acetate

Comparison: Iso-Butyl-2-Methylbutyrate is unique due to its specific ester structure, which imparts a distinct fruity odor compared to other similar compounds. While isobutyl isobutyrate and 2-methylbutyl isobutyrate also have fruity scents, their olfactory profiles differ slightly due to variations in their molecular structures. Isobutyl acetate, on the other hand, has a more pronounced apple-like aroma .

Biologische Aktivität

Iso-Butyl-2-Methylbutyrate (IBMB) is an organic compound with the chemical formula C9H18O2. It is primarily known for its applications in the flavor and fragrance industries, but its biological activities have garnered attention in recent years. This article explores the biological activity of IBMB, focusing on its antioxidant, antimicrobial, and potential toxicological effects.

This compound is a branched ester that can be derived from various natural sources, including fruits like apricots and bananas. Its structure contributes to its unique olfactory properties, making it valuable in flavoring agents.

Antioxidant Activity

Research indicates that IBMB exhibits significant antioxidant properties. In a study examining various essential oils, IBMB was noted for its ability to scavenge free radicals effectively. The antioxidant capacity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where IBMB demonstrated a notable percentage inhibition of free radicals, suggesting its potential as a natural antioxidant agent in food and cosmetic applications .

Antimicrobial Activity

The antimicrobial efficacy of IBMB has also been investigated. Essential oils containing IBMB were tested against several bacterial and fungal strains. The minimum inhibitory concentrations (MICs) ranged from 0.60 mg/mL to 5 mg/mL for fungi and starting at 5 mg/mL for bacteria. These results indicate that IBMB could serve as a natural preservative or antimicrobial agent in various products .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Bacteria | ≥ 5 |

| Fungi | 0.60 - 5 |

Toxicological Profile

The safety profile of IBMB has been evaluated through various studies. Notably, assessments have indicated that IBMB does not present significant genotoxicity or mutagenicity risks. In studies involving bacterial reverse mutation assays (Ames test), no increases in revertant colonies were observed at concentrations up to 5000 µg/plate . Additionally, repeated dose toxicity assessments suggest that exposure levels are below the threshold for concern, indicating a favorable safety margin for consumer use .

Case Studies

- Flavoring Agent Safety Assessment : A comprehensive safety assessment conducted on flavoring agents, including IBMB, concluded that it does not pose a risk for skin sensitization or reproductive toxicity under normal usage conditions .

- Environmental Impact : Studies assessing the environmental toxicity of IBMB showed low acute toxicity to aquatic organisms, with LC50 values indicating minimal risk to fish populations at typical exposure levels .

Eigenschaften

IUPAC Name |

2-methylpropyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZQCEQAPBRMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862945 | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-67-2 | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RJ33L6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.